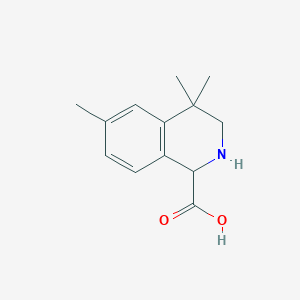

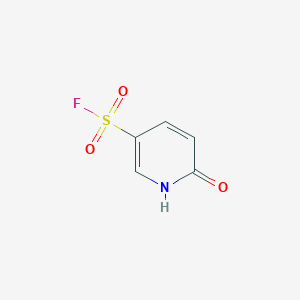

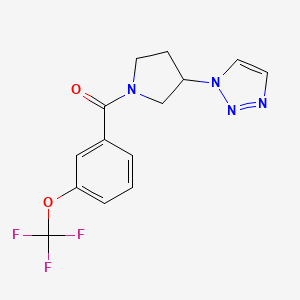

![molecular formula C20H18F2N4O4S2 B2449478 N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-difluorobenzenesulfonamide CAS No. 895449-53-3](/img/structure/B2449478.png)

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-difluorobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-difluorobenzenesulfonamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .

Synthesis Analysis

The synthesis of thiazole derivatives involves the use of various substituents on the thiazole ring, which greatly affect the biological outcomes . The exact synthesis process for this specific compound is not available in the retrieved sources.Molecular Structure Analysis

The molecular structure of thiazoles, including this compound, has been studied extensively. Thiazoles have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at positions 2 and 4 may alter the orientation types and shield the nucleophilicity of nitrogen .Chemical Reactions Analysis

The chemical reactions involving thiazole derivatives are complex and depend on the specific substituents on the thiazole ring . Unfortunately, the specific chemical reactions involving “N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-difluorobenzenesulfonamide” are not detailed in the retrieved sources.Physical And Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives depend on the specific substituents on the thiazole ring . The exact physical and chemical properties of “N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-difluorobenzenesulfonamide” are not detailed in the retrieved sources.Applications De Recherche Scientifique

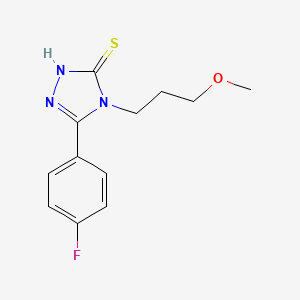

Anticancer Activity

The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have shown promising results as anticancer agents . They have been found to exhibit cytotoxic activities against various human cancer cell lines . Specifically, some derivatives have demonstrated significant potency against breast cancer cells, with better activity than certain reference drugs . The compound’s ability to interact with cancer cell receptors and disrupt critical pathways is a key area of research.

Antimicrobial Properties

These derivatives also possess antimicrobial properties , making them potential candidates for treating bacterial and fungal infections . Their structure allows for the creation of specific interactions with microbial enzymes, disrupting their function and leading to the death of the pathogen.

Analgesic and Anti-inflammatory Uses

The core structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine is conducive to analgesic and anti-inflammatory activities. This makes the compound a potential ingredient in the development of new pain relief and anti-inflammatory medications .

Antioxidant Effects

Research has indicated that these compounds can act as antioxidants . This property is beneficial in the prevention of oxidative stress-related diseases, including neurodegenerative disorders .

Antiviral Applications

The derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine have been explored for their antiviral capabilities . They may inhibit the replication of certain viruses, offering a pathway to new antiviral drugs .

Enzyme Inhibition

These compounds have been studied as enzyme inhibitors , targeting enzymes like carbonic anhydrase, cholinesterase, and others involved in various physiological processes. Inhibiting these enzymes can be useful in treating conditions like glaucoma, Alzheimer’s disease, and obesity .

Each of these applications represents a significant field of study where the compound could have a profound impact. Ongoing research is likely to uncover even more uses and deepen our understanding of the compound’s mechanisms of action. The potential for developing new medications based on this compound is vast and represents an exciting frontier in pharmaceutical science.

Antitubercular Agents

The compound’s derivatives have been investigated for their potential as antitubercular agents . Their ability to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, is a promising avenue for the development of new treatments for this infectious disease .

Enzyme Inhibitors with Multiple Targets

Beyond the previously mentioned enzyme inhibitory activities, these compounds have been found to inhibit other enzymes such as alkaline phosphatase , anti-lipase , and aromatase inhibitors . This broad spectrum of enzyme inhibition can be leveraged in the treatment of various conditions, including metabolic disorders and hormone-related cancers .

Propriétés

IUPAC Name |

N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,4-difluorobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N4O4S2/c1-29-16-5-3-12(9-17(16)30-2)19-24-20-26(25-19)14(11-31-20)7-8-23-32(27,28)18-6-4-13(21)10-15(18)22/h3-6,9-11,23H,7-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFMDTDLOQTZLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=C(C=C(C=C4)F)F)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-difluorobenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{5-Fluoro-1-[tris(propan-2-yl)silyl]-1H-indol-4-yl}boronic acid](/img/structure/B2449404.png)

![1-(4-Butoxyphenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2449407.png)

![2-amino-4-(2,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2449409.png)

![4-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2449414.png)

![(2Z)-N-phenyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2449418.png)